8-Bromo-6-methoxyquinoline
Overview
Description
8-Bromo-6-methoxyquinoline is a novel quinoline derivative . It is a solid compound with a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of 8-Bromo-6-methoxyquinoline from 2-Iodo-4-nitroaniline and Glycerol has been reported .Molecular Structure Analysis
The molecular structure of 8-Bromo-6-methoxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
While specific chemical reactions involving 8-Bromo-6-methoxyquinoline are not detailed in the search results, quinoline derivatives are known to be susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
8-Bromo-6-methoxyquinoline is a solid compound . It has a molecular weight of 238.08 . The melting point ranges from 49-51°C to 65-66°C , and the boiling point is 329.0±22.0°C at 760 mmHg .Scientific Research Applications
Pharmaceutical Applications
8-Bromo-6-methoxyquinoline is a valuable compound in pharmaceutical chemistry due to its role as a precursor in synthesizing various biologically active molecules. Its derivatives are explored for their potential in treating diseases such as malaria, bacterial infections, and even cancer . The bromo and methoxy groups on the quinoline scaffold offer points of functionalization, allowing chemists to modify the molecule to target specific biological pathways.
Material Science
In material science, 8-Bromo-6-methoxyquinoline serves as a building block for creating novel materials. Its aromatic structure and halogenated substituents make it suitable for constructing complex organic frameworks, which can be used in electronic devices, sensors, and as components in light-emitting diodes (LEDs) .
Chemical Synthesis
This compound is instrumental in chemical synthesis, where it acts as an intermediate in the formation of carbon-carbon bonds. The bromine atom in particular is a reactive site that can be used to introduce additional functional groups or to couple with other organic molecules, leading to a wide array of quinoline derivatives with diverse properties .
Life Science Research
In life sciences, 8-Bromo-6-methoxyquinoline is utilized in the study of cell biology and biochemistry. It can be used to probe the function of enzymes, receptors, and other proteins within biological systems. Its derivatives may also serve as markers or stains in microscopy, helping scientists visualize cellular components .
Analytical Chemistry
Analytical chemists employ 8-Bromo-6-methoxyquinoline in developing new methods for substance detection and quantification. Its well-defined structure and reactivity make it a standard for calibrating instruments and validating analytical techniques, particularly in chromatography .
Chromatography
In chromatography, 8-Bromo-6-methoxyquinoline can be used as a reference compound to assess the efficiency of separation techniques. Its distinct retention time and behavior under various chromatographic conditions help in optimizing the separation of complex mixtures and in the development of new chromatographic methods .
Safety and Hazards
8-Bromo-6-methoxyquinoline is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-6-methoxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-bromo-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVLWCWCLMAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299446 | |
Record name | 8-bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methoxyquinoline | |
CAS RN |
50488-36-3 | |
Record name | 50488-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-bromo-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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